CID 71378893

Description

CID 71378893 (Chemical Identifier 71378893) is a compound cataloged in PubChem, a critical repository for chemical structures and properties. For instance, compounds like oscillatoxin D (CID 101283546) and colchicine (CID 6167) are structurally complex and exhibit significant biological interactions, such as cytotoxicity or anti-inflammatory effects . This compound’s characterization likely involves advanced analytical techniques, such as GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment or LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) for structural elucidation, as demonstrated in studies on ginsenosides .

Properties

CAS No. |

647376-01-0 |

|---|---|

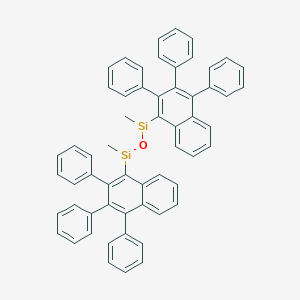

Molecular Formula |

C58H44OSi2 |

Molecular Weight |

813.1 g/mol |

InChI |

InChI=1S/C58H44OSi2/c1-60(57-49-39-23-21-37-47(49)51(41-25-9-3-10-26-41)53(43-29-13-5-14-30-43)55(57)45-33-17-7-18-34-45)59-61(2)58-50-40-24-22-38-48(50)52(42-27-11-4-12-28-42)54(44-31-15-6-16-32-44)56(58)46-35-19-8-20-36-46/h3-40H,1-2H3 |

InChI Key |

GQYQMUZOEUSPDU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=C(C(=C(C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)O[Si](C)C6=C(C(=C(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 71378893 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

CID 71378893 can undergo various chemical reactions, including:

Oxidation: The compound may react with oxidizing agents to form oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms.

Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions would result in products with different functional groups.

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: The compound may have biological activity, making it useful in biochemical studies.

Medicine: Potential therapeutic applications could be explored based on its chemical properties.

Industry: It may be used in the production of various chemical products or materials.

Mechanism of Action

The mechanism of action of CID 71378893 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions can provide insights into its potential therapeutic uses and side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights methodologies for comparing compounds based on structural features, bioactivity, and physicochemical properties. Below is a comparative analysis framework inspired by these studies:

Table 1: Key Properties of CID 71378893 and Analogues

*Data inferred from evidence methodologies due to lack of direct reports on this compound.

Key Findings

Structural Complexity : Oscillatoxin D and colchicine share macrocyclic or fused-ring systems, which are often associated with target-specific bioactivity . This compound may exhibit similar complexity, as suggested by its PubChem categorization.

Bioactivity Profiles: Tubocuraine (CID 6000) and colchicine demonstrate how minor structural changes (e.g., substituent groups) drastically alter mechanisms of action. For example, colchicine’s tropolone ring enables microtubule disruption, whereas tubocuraine’s quaternary ammonium groups mediate neuromuscular blockade .

Analytical Challenges: Structural elucidation of this compound would require tandem mass spectrometry (e.g., source-induced CID fragmentation) to differentiate isomers, as seen in ginsenoside studies .

Thermodynamic and Kinetic Comparisons

emphasizes the importance of molecular weight and solubility in determining compound utility. For instance:

Q & A

Q. What interdisciplinary collaboration frameworks enhance this compound research?

- Methodological Answer :

Establish shared terminology glossaries (e.g., defining "catalytic efficiency" across chemistry and engineering).

Use project management tools (Trello, Slack) for cross-team coordination.

Co-author preprints to align interpretations before peer review.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.